molecular formula C23H38NO19Na B1165420 Forssman antigen pentaose linked to BSA

Forssman antigen pentaose linked to BSA

Cat. No.: B1165420
Attention: For research use only. Not for human or veterinary use.
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Description

The Forssman antigen pentaose linked to Bovine Serum Albumin (BSA) is a glycoconjugate comprising the Forssman pentasaccharide (GalNAcα1-3GalNAcβ1-3Galα1-4Galβ1-4Glc) covalently attached to BSA. This construct serves as a critical tool in immunological and glycobiological research, enabling the study of antibody-antigen interactions, vaccine development, and autoimmune responses . The Forssman antigen itself is a heterophile glycolipid first identified in 1911, shared across species, and implicated in immune cross-reactivity and pathogen-host interactions . The BSA-linked form enhances solubility and stability, facilitating its use in ELISA, glycan arrays, and structural studies .

Properties

Molecular Formula

C23H38NO19Na

Synonyms

GalNAcα1-3GalNAcβ1-3Galα1-4Galβ1-4Glc

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • The α1-3 linkage in Isoforssman pentaose-BSA reduces binding affinity compared to the α1-4 linkage in Forssman pentaose-BSA, as shown in glycan array studies .
  • Forssman pentaose-BSA lacks sialic acid (unlike SSEA-4-BSA), making it resistant to neuraminidase digestion .

Immunological Cross-Reactivity and Antibody Binding Profiles

Antibody Recognition Patterns:

  • Forssman pentaose-BSA elicits strong IgG and IgM responses, with >95% of human sera containing antibodies targeting this antigen . In contrast, Isoforssman pentaose-BSA shows lower prevalence (<50% reactivity) due to structural differences .
  • Blood group B antigen pentaose-BSA is recognized by blood group-specific antibodies (e.g., anti-B), but monoclonal antibodies like Z2A cross-react with Forssman di- and trisaccharides, indicating shared epitopes .

Cross-Reactivity Risks:

Functional Specificity in Protein Interactions

Binding to Viral Proteins:

  • The sheep polyomavirus VP1 protein binds Forssman pentaose-BSA with high specificity (Kd ~10 nM) via hydrophobic interactions with terminal αGalNAc and hydrogen bonds with βGalNAc . This interaction is absent in globo-N-tetraose-BSA , which lacks the critical αGalNAc residue .
  • Structural studies reveal that Forssman pentaose-BSA occupies a distinct binding site on VP1, separate from sialic acid-binding regions, enabling dual targeting in virological assays .

Enzymatic Sensitivity:

  • Forssman pentaose-BSA is resistant to α-N-acetylgalactosaminidase digestion, unlike truncated Forssman antigens (e.g., ceramide trisaccharides in hepatocarcinoma) .

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